Welcome to the BenchChem Online Store!
molecular formula C8H9NO B046740 2'-Aminoacetophenone CAS No. 551-93-9

2'-Aminoacetophenone

Cat. No. B046740
M. Wt: 135.16 g/mol
InChI Key: GTDQGKWDWVUKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04753943

Procedure details

2-Acetylaniline, 33.8 gm, was added slowly to 300 ml of ethanol containing 18.3 gm of hydroxylamine hydrochloride and 27.7 gm sodium carbonate. After addition of the entire amount of 2-acetylaniline, the system was refluxed for 16 hours and then cooled to room temperature. After cooling, the ethanol was removed by stripping. Water was then added to the residue to give a precipitate. The precipitate was filtered and dried to give a pale yellow solid, m.p. 55°-60° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])(=O)[CH3:2].Cl.[NH2:12][OH:13].C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[C:1](=[N:12][OH:13])([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])[CH3:2] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=C(N)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO
Name
Quantity
27.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=C(N)C=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the system was refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the ethanol was removed by stripping
ADDITION
Type
ADDITION
Details
Water was then added to the residue
CUSTOM
Type
CUSTOM
Details
to give a precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid, m.p. 55°-60° C.

Outcomes

Product
Name
Type
Smiles
C(C)(C1=C(N)C=CC=C1)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.